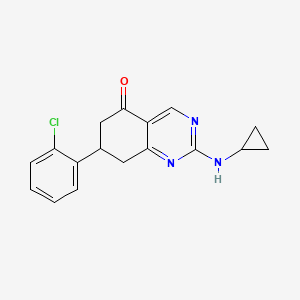![molecular formula C22H21ClN2O3 B4082359 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochloride](/img/structure/B4082359.png)
3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochloride
説明
3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochloride, also known as Methamphetamine, is a highly addictive stimulant drug that affects the central nervous system. It is a synthetic drug that is chemically similar to amphetamine, which is a drug used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. Methamphetamine is a Schedule II drug, which means it has a high potential for abuse and dependence.
作用機序
3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine acts on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. This increase in neurotransmitter release results in the stimulation of the reward pathway of the brain, which produces feelings of pleasure and euphoria. 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine also increases the activity of the sympathetic nervous system, which results in increased heart rate, blood pressure, and respiration.
Biochemical and Physiological Effects:
3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine has a wide range of biochemical and physiological effects on the body. 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine use can cause increased heart rate, blood pressure, and respiration, which can lead to cardiovascular problems such as heart attack and stroke. 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine use can also cause hyperthermia, which can result in organ damage and death. 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine use can also cause damage to the brain, including the destruction of dopamine-producing neurons.
実験室実験の利点と制限
3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine has been used in laboratory experiments to study its effects on the central nervous system and its potential therapeutic uses. The advantages of using 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine in laboratory experiments include its ability to increase dopamine release and its potential to treat certain neurological disorders. However, the use of 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine in laboratory experiments is limited by its high potential for abuse and dependence.
将来の方向性
There are many future directions for research on 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine, including the development of new treatments for addiction and the study of its effects on the brain and behavior. One area of research is the development of pharmacological treatments for 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine addiction, which could help reduce the high rates of relapse associated with this drug. Another area of research is the study of the long-term effects of 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine use on the brain and behavior, which could help identify new targets for treatment and prevention. Overall, the study of 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine has the potential to improve our understanding of addiction and the brain, and to develop new treatments for a range of neurological disorders.
科学的研究の応用
3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine has been extensively studied for its effects on the central nervous system and its potential therapeutic uses. 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine has been shown to increase the release of dopamine, a neurotransmitter that is involved in the reward pathway of the brain. This increase in dopamine release is responsible for the euphoric effects of 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine and its high potential for abuse.
特性
IUPAC Name |
3-(4-methylanilino)-1-(4-nitrophenyl)-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3.ClH/c1-16-7-11-19(12-8-16)23-21(17-5-3-2-4-6-17)15-22(25)18-9-13-20(14-10-18)24(26)27;/h2-14,21,23H,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAVJSXOZXRXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylanilino)-1-(4-nitrophenyl)-3-phenylpropan-1-one;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylcyclohexyl)acetamide](/img/structure/B4082276.png)
![6-amino-3-(4-bromophenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082280.png)
![N-(1-{4-ethyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4082282.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-nitrobenzamide](/img/structure/B4082297.png)
![2-chloro-N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4082301.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B4082304.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4082312.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B4082328.png)

![methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4082338.png)
![1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]azepane](/img/structure/B4082343.png)

![methyl 6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-oxo-3-chromanecarboxylate](/img/structure/B4082350.png)